2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide
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Overview
Description
The compound “2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide” is a complex organic molecule. It contains a benzo[d]thiazole ring, which is a type of heterocyclic compound. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of conjugated systems due to the aromatic rings present. This could potentially give the compound interesting photophysical properties .Scientific Research Applications
Synthesis of New Heterocycles
- The compound has been used as a key intermediate in the synthesis of a wide range of heterocyclic compounds. These include the creation of new coumarin, pyridine, pyrrole, thiazole, pyrazolo[5,1-c]triazine, and aminopyrazole derivatives. Such synthetic pathways often involve reactions with nitrous acid, dicarbonyl compounds, enaminones, and various other reagents to form complex structures with potential antimicrobial properties (Bondock et al., 2008).
Antimicrobial Activity
- Derivatives synthesized from this compound have been evaluated for their antimicrobial activities. The assessment of such compounds shows promising results against a range of microbial strains, highlighting the potential of these derivatives in developing new antimicrobial agents (Bondock et al., 2008).
Antioxidant and Antitumor Evaluation
- Some derivatives, specifically those incorporating the 2-amino-1,3,4-thiadiazole framework, have been synthesized and evaluated for their antioxidant and antitumor activities. These studies involve characterizing the compounds through various spectral methods and testing them on different cancer cell lines, showing some promising activities and highlighting their potential in cancer research (Hamama et al., 2013).
Insecticidal Assessment
- Research into the insecticidal properties of newly synthesized heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has been conducted. This research demonstrates the potential agricultural applications of derivatives, showcasing their effectiveness as insecticidal agents (Fadda et al., 2017).
Antiproliferative Activity Studies
- Studies on the antiproliferative activity of functionalized pyridine linked thiazole derivatives have been conducted. These studies involve synthesizing new derivatives and testing their cytotoxicity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7), indicating significant anticancer potential (Alqahtani & Bayazeed, 2020).
Future Directions
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-6-7-12(2)16-15(11)20-17(23-16)21(3)10-14(22)19-13-5-4-8-18-9-13/h4-9H,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQTWQIDQJLNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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